![molecular formula C19H14ClN3O4 B6074911 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-nitrobenzoyl)oxime](/img/structure/B6074911.png)
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-nitrobenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-nitrobenzoyl)oxime is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as CTK7A1 and is a derivative of carbazole, which is a naturally occurring compound found in many plants and animals.
Mécanisme D'action
The exact mechanism of action of CTK7A1 is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It also activates the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTK7A1 has been found to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, CTK7A1 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CTK7A1 in lab experiments is its potent anticancer activity. It can induce apoptosis in cancer cells at low concentrations, making it a potential candidate for cancer therapy. However, one of the limitations of using CTK7A1 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on CTK7A1. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, further research can be done to improve the solubility of CTK7A1, making it more suitable for in vivo studies.
Conclusion:
In conclusion, CTK7A1 is a chemical compound that has shown promising results in various scientific research applications. It has potential as an anticancer and anti-inflammatory agent and has neuroprotective effects. Although there are limitations to its use in lab experiments, further research on CTK7A1 can lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of CTK7A1 involves the reaction of 6-chloro-1H-indole-2,3-dione with hydroxylamine and subsequent reaction with 4-nitrobenzoyl chloride. The final product is obtained by recrystallization from ethanol. The yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
CTK7A1 has shown promising results in various scientific research applications. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, CTK7A1 has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-12-6-9-16-15(10-12)14-2-1-3-17(18(14)21-16)22-27-19(24)11-4-7-13(8-5-11)23(25)26/h4-10,21H,1-3H2/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWGFHHIHOTXKA-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C1)NC4=C2C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C1)NC4=C2C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.